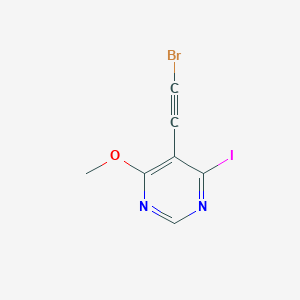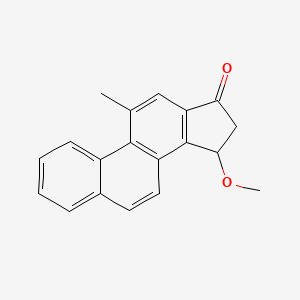
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine is a heterocyclic organic compound that contains bromine, iodine, and methoxy functional groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and halogenating agents like bromine and iodine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromoethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the methoxy group can influence its binding affinity and reactivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-iodo-6-methoxypyrimidine: Lacks the ethynyl group but shares similar halogenation patterns.
5-(Bromoethynyl)-4-chloro-6-methoxypyrimidine: Contains chlorine instead of iodine, which can affect its reactivity and applications.
5-(Bromoethynyl)-4-iodo-6-hydroxypyrimidine: Has a hydroxyl group instead of a methoxy group, influencing its solubility and chemical behavior
Uniqueness
The unique combination of bromine, iodine, and methoxy groups in 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science.
Propriétés
Numéro CAS |
86854-60-6 |
|---|---|
Formule moléculaire |
C7H4BrIN2O |
Poids moléculaire |
338.93 g/mol |
Nom IUPAC |
5-(2-bromoethynyl)-4-iodo-6-methoxypyrimidine |
InChI |
InChI=1S/C7H4BrIN2O/c1-12-7-5(2-3-8)6(9)10-4-11-7/h4H,1H3 |
Clé InChI |
OYKAQEHFYUSMPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=N1)I)C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)


![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)

![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
